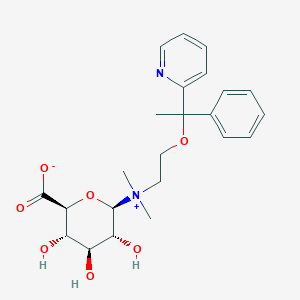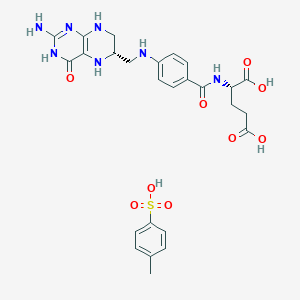
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (6S)-tetrahydrofolic acid demonstrates the significance of chirality in biological activity. The stereospecific synthesis approach offers advantages for producing labeled compounds or analogs, highlighting its utility for therapeutic and nutritional uses (S. W. Bailey & J. Ayling, 1997).
Molecular Structure Analysis
The molecular structure of related compounds shows the importance of weak and strong hydrogen bonds in forming supramolecular chains, indicating how molecular interactions influence compound stability and behavior (J. Xiaofeng et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar sulfonate salts reveal insights into reaction mechanisms, such as thermolysis and catalyzed decomposition, which can inform the chemical behavior and stability of (6S)-tetrahydrofolic acid p-toluenesulfonate salt (S. Ito et al., 1979).
Physical Properties Analysis
The study on the degradation kinetics and pathways of fluorotelomer sulfonate highlights the importance of understanding the physical properties of sulfonate salts, including their stability under various conditions and their interaction with other substances (Xiaoli Yang et al., 2014).
Chemical Properties Analysis
The electrochemical synthesis of 5,6,7,8-tetrahydrofolic acid from folic acid sheds light on the chemical properties and potential synthesis routes for this compound. This method demonstrates a scalable approach to obtaining tetrahydrofolates with high yield (S. Kwee & H. Lund, 1979).
Scientific Research Applications
Arenediazonium Sulfonates: Synthesis, Comparison of Structural and Physicochemical Properties
Arenediazonium sulfonates, including tosylates and other sulfonates, are pivotal in organic synthesis. These compounds are synthesized via diazotization of anilines in the presence of corresponding sulfonic acids. They find extensive application in creating aromatic azides, halides, azo dyes, and more. Notably, these diazonium salts exhibit significant stability and explosion safety compared to other diazonium salts like chlorides or sulfates. Their solubility varies with their structure, enhancing their utility in various synthetic applications. The review by Kassanova et al. (2022) delves into the synthesis, applications, and comparative analysis of structural and physicochemical properties of different arenediazonium sulfonates, highlighting their importance in organic synthesis and potential implications for research on related compounds like “(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt”.
For further details and insights into the synthesis and applications of arenediazonium sulfonates, see the publication by Kassanova et al. (2022) in the Bulletin of the Karaganda University. "Chemistry" series: Arenediazonium sulfonates: synthesis, comparison of structural and physicochemical properties.
Future Directions
properties
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDIVNSAGENPY-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

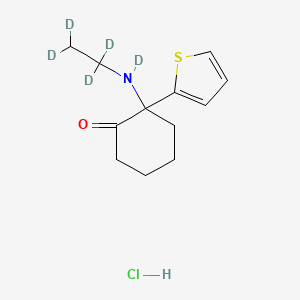


![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)
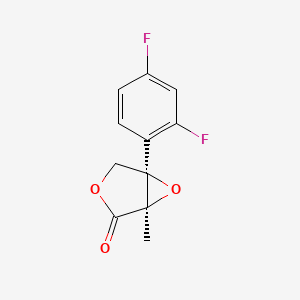
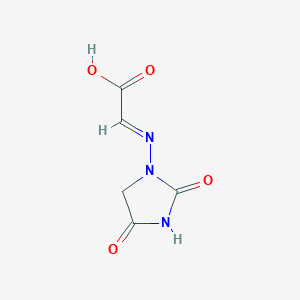
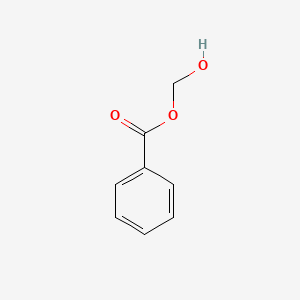
![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)

